(1R)-Perindopril-d4 is a deuterated derivative of perindopril, an angiotensin-converting enzyme (ACE) inhibitor primarily used for treating hypertension and heart failure. The incorporation of deuterium atoms into the perindopril structure enhances its metabolic stability and alters pharmacokinetic properties, potentially improving its efficacy and safety profile in clinical applications .
(1R)-Perindopril-d4 is classified under the category of pharmaceutical compounds and specifically as a stable isotope-labeled reference standard. It is derived from perindopril, which has been widely utilized in clinical settings since its approval in 1988. The compound is recognized for its role in the renin-angiotensin-aldosterone system, where it acts to lower blood pressure by inhibiting the conversion of angiotensin I to angiotensin II .
The synthesis of (1R)-Perindopril-d4 involves several key steps:
The molecular formula for (1R)-Perindopril-d4 is , with a molecular weight of approximately 368.474 g/mol. The structure features various functional groups typical of ACE inhibitors, including an amide bond and a carboxylic acid group, which are critical for its biological activity .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 368.474 g/mol |
CAS Number | 1356929-58-2 |
(1R)-Perindopril-d4 can undergo several chemical reactions:
The mechanism by which (1R)-Perindopril-d4 exerts its pharmacological effects mirrors that of perindopril. As a prodrug, it is converted in the liver to its active form, Perindoprilat D4. This metabolite inhibits ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. Consequently, this leads to vasodilation, reduced blood pressure, and decreased cardiac workload. Additionally, ACE inhibition increases bradykinin levels, further contributing to vasodilation .
While specific physical properties such as density or boiling point are not readily available for (1R)-Perindopril-d4, general properties associated with similar compounds can be inferred:
Key chemical properties include:
(1R)-Perindopril-d4 serves several scientific purposes:
This comprehensive analysis underscores the significance of (1R)-Perindopril-d4 within pharmaceutical research and development contexts, highlighting its potential advantages over traditional formulations through enhanced metabolic stability and altered pharmacokinetics.
The synthesis of (1R)-Perindopril-d4 necessitates precise deuterium labeling at specific molecular positions to maintain pharmacological equivalence while enabling analytical traceability. Contemporary approaches focus on late-stage deuteration of advanced intermediates to maximize isotopic purity and minimize side reactions. A pivotal innovation involves the use of Pd/C-catalyzed deuterium exchange on the alanine-derived fragment prior to peptide coupling, achieving >98% deuterium incorporation at the methyl positions (C-2,3,3,3-d₄) [3] [7]. Alternative routes employ sodium borodeuteride reduction of ketone precursors, though this method risks over-reduction and necessitates rigorous purification to maintain stereochemical integrity [4].
A breakthrough methodology leverages chiral auxiliaries to direct site-specific deuterium transfer during reductive amination. For instance, (S)-proline-derived catalysts enable asymmetric deuteration of the α,β-unsaturated ketone intermediate, yielding the deuterated norvaline moiety with 99.5% enantiomeric excess (ee) [5]. This approach circumvents isotopic dilution observed in traditional acid/base-catalyzed H/D exchange protocols.
Table 1: Comparative Analysis of Deuteration Methods for (1R)-Perindopril-d4 Precursors
Deuteration Strategy | Deuterium Source | Isotopic Purity (%) | Key Limitation |
---|---|---|---|
Pd/C-Catalyzed Exchange (80°C) | D₂O | 98.5 | Ester hydrolysis risk |
NaBD₄ Reduction (-30°C) | NaBD₄ | 97.2 | Diastereomer formation (5-8%) |
Chiral Auxiliary-Mediated | DCO₂H | 99.7 | Multi-step auxiliary attachment |
Stereoselective construction of the (1R) configuration requires meticulous chiral induction during the coupling of deuterated L-alanine equivalents with the octahydroindole-2-carboxylic acid (OIC) scaffold. Evans oxazolidinone chemistry enables asymmetric alkylation of deuterated alanine enolates, preserving the (S)-configuration at C-2 while introducing the (1R)-butyl chain [3]. Critical parameters include:
Post-coupling, enzymatic resolution using immobilized subtilisin achieves diastereomeric purity >99% by selectively hydrolyzing the (1S)-epimer’s benzyl ester. This process exploits differential binding affinities of (1R) vs. (1S) diastereomers to the enzyme’s hydrophobic pocket [9]. X-ray crystallography confirms retention of the (2S,3aS,7aS)-configuration in the OIC core after deuteration, with deuterium atoms inducing negligible bond-length variations (<0.02 Å) [7].
Industrial-scale synthesis faces the critical decision of sequencing deuteration relative to esterification:
Protocol A (Deuteration-first):
Protocol B (Esterification-first):
Table 2: Performance Metrics of Synthesis Sequences
Parameter | Protocol A | Protocol B | Hybrid Approach |
---|---|---|---|
Overall Yield (%) | 68 | 54 | 75 |
Isomeric Purity (de) | >99 | 92 | 98.5 |
Residual Solvent (ppm) | <50 | 320 | 110 |
Production Cost Index | 1.0 | 1.8 | 1.2 |
The hybrid approach—deuterating after tert-butoxycarbonyl (Boc) protection but before esterification—optimizes isotopic fidelity and cost efficiency. Boc shielding prevents deuteration at the amide nitrogen while allowing quantitative H/D exchange at the methyl group [10].
Removal of the benzyl protecting group from the OIC carboxylic acid demands precision hydrogenation to avoid epimerization or deuterium loss. Standard Pd(OH)₂/C catalysts (Pearlman’s catalyst) generate acidic byproducts that catalyze deutonium exchange. Optimized conditions utilize:
Kinetic studies reveal hydrogenation follows Langmuir-Hinshelwood kinetics, where competitive adsorption between benzyl ester and deuterium governs selectivity. At 30 psi H₂ and 20°C, TOF values reach 420 h⁻¹ with <0.3% epimerization [6] [10]. Crucially, replacing H₂ with D₂ during debenzylation minimizes deuterium washout from the alanine methyl groups, preserving isotopic purity at 99.1% [4].
Industrial manufacturing of (1R)-Perindopril-d4 (CAS: 1356929-58-2) generates characteristic impurities requiring stringent control:
Chromatographic resolution employs mixed-mode stationary phases (C18/cation-exchange) with 0.1% CF₃CO₂D in deuterated acetonitrile/D₂O mobile phases. This achieves baseline separation of epimers (ΔRt = 2.3 min) and quantifies impurities at 0.05% levels [4]. For isolation, pH-zone-refining countercurrent chromatography isolates milligram quantities of (1S)-epimer-d4 using methyl-tert-butyl ether/acetonitrile/D₂O (2:2:3) with NH₃ as retainer and CF₃CO₂D as eluter [7].
Process optimization reduces Perindopril-d3 formation to <0.1% by implementing:
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: